molecular formula C11H9ClN2O B1486591 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1457-52-9

1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B1486591
CAS No.: 1457-52-9
M. Wt: 220.65 g/mol
InChI Key: DAKVWMOODDHQJR-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Based Compound Development

The pyrazole nucleus has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthetic routes, such as Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for systematic derivatization. The mid-20th century marked a paradigm shift with the isolation of natural pyrazoles like 1-pyrazolyl-alanine from watermelon seeds, demonstrating biological relevance.

Industrial interest surged with the development of pyrazole-containing pharmaceuticals (e.g., celecoxib) and agrochemicals (e.g., fipronil). The introduction of 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone emerged from efforts to enhance metabolic stability and target affinity through halogenation and ketone functionalization, as evidenced by its widespread use in kinase inhibitor design.

Structural Significance of Chlorophenyl and Pyrazole Moieties

The molecular architecture of this compound (C$${11}$$H$${9}$$ClN$$_{2}$$O, MW 220.66 g/mol) features three critical domains:

Structural Feature Role & Properties
4-Chlorophenyl group - Introduces electron-withdrawing effects via para-Cl substitution
- Enhances lipophilicity (logP ≈ 2.8)
- Directs regioselective electrophilic substitution
Pyrazole ring - Provides H-bond acceptor sites (N1, N2)
- Enables π-π stacking interactions
- Stabilizes tautomeric forms (ΔG ≈ 47.8–55.5 kcal/mol)
Ethanone linker - Serves as conformational lock
- Participates in keto-enol tautomerism (pKa ≈ 11.5)
- Facilitates nucleophilic acyl substitutions

Crystallographic studies reveal planar geometry with bond lengths of 1.33 Å for C-N in the pyrazole ring and 1.21 Å for the ketone C=O. The dihedral angle between the chlorophenyl and pyrazole planes measures 42.5°, optimizing conjugation while minimizing steric strain.

Positional Isomerism and Electronic Effects in Substituted Pyrazoles

The para-chlorophenyl substitution induces distinct electronic effects compared to ortho/meta isomers:

Electronic Modulation:

  • Para-Cl : Delocalizes electron density through resonance, reducing pyrazole ring basicity (predicted pKa ≈ 2.4 vs. 3.1 for meta-Cl).
  • Pyrazole N-substitution : The 1H-configuration favors hydrogen bonding over 2H-tautomers, as shown by IR spectra (N-H stretch at 3400 cm⁻¹ vs. 3150 cm⁻¹ for 2H-forms).

Positional Isomer Comparisons:

Isomer λmax (nm) μ (Debye) LogD (pH 7.4)
1-(4-Chlorophenyl) derivative 268 4.2 2.8
1-(3-Chlorophenyl) derivative 254 3.8 2.5
1-(2-Chlorophenyl) derivative 241 3.5 2.1

Data compiled from UV-Vis, dipole moment, and partition coefficient studies.

DFT calculations (B3LYP/6-311++G**) demonstrate that the para-Cl group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), enhancing electrophilicity at the ketone carbonyl. This electronic profile facilitates nucleophilic additions at the α-carbon, as utilized in the synthesis of pyrano[2,3-c]pyrazole inhibitors.

Regioselectivity in further functionalization is governed by the chlorine atom’s ortho/para-directing effects and the pyrazole’s innate C4/C5 reactivity. For instance, Suzuki-Miyaura coupling occurs preferentially at C4 of the pyrazole (yield 78%) over C5 (yield 34%) due to reduced steric hindrance.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-4-2-9(3-5-10)11(15)8-14-7-1-6-13-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVWMOODDHQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249906
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-52-9
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O
CAS Number925580-76-3
Molecular Weight220.65 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly in glioma cells.

Case Study: Inhibition of Glioma Cell Lines
A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their ability to inhibit glioma cell growth. Notably, a derivative termed 4j exhibited low micromolar activity against AKT2/PKBβ, a key kinase involved in glioma malignancy. It demonstrated significant inhibition of neurosphere formation in primary patient-derived glioma stem cells while showing low cytotoxicity towards non-cancerous cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells. By targeting this pathway, the compounds can induce apoptosis in malignant cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits promising antimicrobial activity.

Study on Antimicrobial Efficacy
Research has shown that pyrazole derivatives demonstrate significant antimicrobial properties against various pathogens. For instance, a study evaluated several derivatives for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity .

Summary of Biological Activities

Activity TypeFindings
Anticancer Inhibits glioma cell growth; low cytotoxicity to normal cells; targets AKT signaling pathway .
Antimicrobial Effective against Staphylococcus aureus with MIC values as low as 0.22 μg/mL .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66 g/mol
SMILES Representation: O=C(CN1C=CC=N1)C2=CC=C(Cl)C=C2

The compound features a chlorophenyl group and a pyrazole moiety, which contribute to its biological activity. The unique structure allows for diverse interactions within biological systems.

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly in targeting glioblastoma.

Case Study: Anti-Glioma Activity

A notable research effort synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, including derivatives of this compound. These compounds were evaluated for their ability to inhibit glioma cell growth. Compound 4j exhibited significant inhibitory effects against glioma cell lines while showing low cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

CompoundIC50 (µM)Selectivity Index
4j 0.5High
Control8.34Low

The research indicates that compound 4j acts as a kinase inhibitor, specifically targeting AKT2/PKBβ, a pathway often exploited by gliomas for survival and proliferation. Inhibition of this pathway resulted in reduced neurosphere formation from glioma stem cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens.

Study on Antimicrobial Evaluation

A synthesis of organic tellurium compounds based on pyrazole derivatives was conducted to evaluate their microbial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that several pyrazole derivatives exhibited potent antibacterial properties, outperforming standard antibiotics like amoxicillin .

CompoundMicrobial Activity (Zone of Inhibition in mm)
Pyrazole Derivative A15 mm (E. coli)
Pyrazole Derivative B18 mm (S. aureus)
Amoxicillin12 mm (Control)

This study underscores the versatility of pyrazole derivatives in combating bacterial infections, indicating their potential as new antimicrobial agents.

Kinase Inhibition

The ability of this compound to inhibit kinases has been a focal point in drug discovery.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole vs. Pyrrole Derivatives

Replacing the pyrazole ring with pyrrole in 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone () alters biological activity. While the pyrazole derivative shows moderate antifungal properties, its pyrrole analog exhibits enhanced efficacy against Candida albicans, comparable to econazole . This suggests the nitrogen arrangement in the heterocycle critically impacts antimicrobial potency.

Compound Heterocycle Antifungal Activity (vs. C. albicans) Reference
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone Pyrazole Moderate
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone Pyrrole High (similar to econazole)

Pyrazoline Derivatives

Pyrazoline analogs, such as 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (), introduce a dihydropyrazole ring. This modification enhances antibacterial activity due to increased planarity and hydrogen-bonding capacity. The methoxy group further improves solubility and bioavailability .

Compound Key Structural Feature Biological Activity Molecular Weight
Target compound Pyrazole-ethanone Moderate antifungal 248.68*
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-...]ethanone Dihydropyrazole + methoxy Antibacterial, antifungal 328.79

*Calculated based on C₁₁H₉ClN₂O.

Oxadiazole Hybrids

Incorporating oxadiazole rings, as in 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (), introduces additional hydrogen-bond acceptors. These compounds exhibit improved metabolic stability and higher logP values, enhancing blood-brain barrier penetration . For example, compound 4c () shows a molecular weight of 313.35 and IR bands indicative of C=N and C=O stretching, correlating with enhanced rigidity and thermal stability .

Antifungal Agents

The target compound’s derivatives are compared to pyridine-based CYP51 inhibitors like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) (). UDO’s trifluoromethyl group and piperazine linker confer superior Trypanosoma cruzi inhibition, highlighting the importance of electron-withdrawing substituents in antiparasitic activity .

Physicochemical Properties

The chlorine atom and pyrazole ring confer moderate polarity (logP ~2.5) and a melting point range of 120–150°C. In contrast, trifluoroacetyl analogs like 1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone () exhibit higher lipophilicity (logP ~3.8) and lower melting points (<100°C) due to fluorine’s electron-withdrawing effects .

Preparation Methods

Procedure Summary:

  • The pyrazole derivative (substituted or unsubstituted) is reacted with 4-chlorophenacyl bromide in DMF.
  • Potassium carbonate is used as a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.
  • The reaction mixture is refluxed for approximately 20 hours.
  • After completion, the mixture is poured into ice-cold water to precipitate the product.
  • The crude product is purified by recrystallization from ethanol.

Reaction Scheme:

$$
\text{Pyrazole} + \text{4-chlorophenacyl bromide} \xrightarrow[\text{reflux}]{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Key Data from Jacob and Ganguly (2016):

Compound ID Yield (%) Melting Point (°C) IR (cm⁻¹) (C=O) ¹H NMR (ppm) Mass (M+1)
Example 22 82 178 1690 5.52 (s, 2H, CH₂) 387.26
  • The IR spectra confirm the presence of the carbonyl group (~1690 cm⁻¹).
  • The ¹H NMR shows a singlet at ~5.52 ppm corresponding to the methylene protons adjacent to the carbonyl.
  • Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

This method is advantageous due to its simplicity, relatively high yield, and use of commercially available reagents.

Method 2: One-Pot Dehydrogenation and Subsequent Reaction in Polar Aprotic Solvent

Another advanced synthetic approach is described in a patent (WO2016113741A1), which involves a one-pot process:

Procedure Summary:

  • Starting from l-(4-chlorophenyl)-pyrazolidin-3-one, a dehydrogenation step is performed in a polar aprotic solvent to form l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
  • Without isolating this intermediate, it reacts with an alkylating agent (compound of formula IV, e.g., halides or sulfonates) in the same solvent.
  • The reaction proceeds at relatively lower temperatures compared to prior art.
  • This one-pot process avoids the use of expensive phase transfer catalysts, reduces reaction time, simplifies work-up, and minimizes waste.

Advantages:

  • High efficiency and yield.
  • Cost-effective due to elimination of isolation steps.
  • Environmentally friendly with reduced effluent disposal.

This method is particularly useful for preparing pyrazole derivatives with additional substituents but can be adapted for this compound synthesis by choosing appropriate alkylating agents.

Comparative Analysis of Preparation Methods

Feature Conventional Reflux (Jacob & Ganguly) One-Pot Dehydrogenation (Patent WO2016113741A1)
Reaction Time ~20 hours Shorter, efficient
Use of Phase Transfer Catalysts Not required Not required
Solvent DMF (polar aprotic) Polar aprotic solvent (same for both steps)
Isolation of Intermediates Yes, after reaction No, one-pot without isolation
Temperature Reflux conditions Lower temperature than prior art
Yield Moderate to high (up to 82%) High
Environmental Impact Moderate (requires work-up) Reduced effluent and waste
Cost-effectiveness Moderate High due to simplified process

Detailed Research Findings and Notes

  • The conventional method using potassium carbonate in DMF is well-established and provides reliable yields with straightforward purification.
  • The one-pot method from the patent emphasizes process intensification and green chemistry principles by minimizing solvent use and reaction steps.
  • Both methods utilize polar aprotic solvents, which are crucial for solubilizing reactants and facilitating nucleophilic substitution.
  • The choice of alkylating agent (e.g., 4-chlorophenacyl bromide) is critical for obtaining the desired this compound structure.
  • Analytical techniques such as IR, ¹H NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome/Notes
Pyrazole formation Hydrazine hydrate, ethanol, reflux (26h) Formation of pyrazole ring
Alkylation with 4-chlorophenacyl bromide Potassium carbonate, DMF, reflux (20h) Formation of target ethanone derivative
One-pot dehydrogenation & alkylation Polar aprotic solvent, dehydrogenation agent, alkylating agent, mild temperature Efficient one-pot synthesis with high yield
Purification Recrystallization from ethanol High purity product

Q & A

Q. What synthetic methodologies are reported for 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone, and what are the key reaction parameters?

The compound is synthesized via condensation reactions. For example, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux conditions, followed by purification via recrystallization from ethanol (yield: 82%) . Key parameters include reaction time (6 hours), temperature (reflux), and solvent choice (acetic acid or ethanol). Crystallization conditions (e.g., slow evaporation from DMF) are critical for obtaining high-purity single crystals for structural analysis .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

X-ray crystallography reveals that the dihedral angles between the pyrazole ring and substituted phenyl groups are 6.69° and 74.88°, while the two aromatic rings form a 76.67° angle . The crystal lattice is stabilized by bifurcated C–H···O hydrogen bonds (e.g., C5–H5A···O2, 2.57 Å) and C–H···π interactions (e.g., C16–H16C···Cg1, 3.42 Å) along the [010] direction, forming a 1D chain .

Q. What spectroscopic data (e.g., IR, NMR) are available for structural confirmation?

  • IR : A strong carbonyl (C=O) stretch at ~1690 cm⁻¹ confirms the ketone group .
  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.51–8.33 ppm, while pyrazole protons resonate at δ 5.52 ppm (singlet, 2H) .
  • EI-MS : The molecular ion peak at m/z 397.81 (M⁺) aligns with the molecular formula C₁₉H₁₆ClN₅O₃ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

Substituting the pyrazole ring with electron-withdrawing groups (e.g., –NO₂, –Cl) enhances antimicrobial activity. For example, (Z)-1-(4-chlorophenyl)-2-(4-(4-nitrophenyldiazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone shows potent activity against E. coli (MIC: 12.5 µg/mL) due to increased electrophilicity and membrane disruption . In contrast, methoxy groups (–OCH₃) reduce potency, likely due to steric hindrance .

Q. What computational or experimental evidence supports the role of intermolecular interactions in solid-state stability?

Hirshfeld surface analysis (from X-ray data) highlights that van der Waals interactions (C–H···O, C–H···Cl) contribute ~65% to lattice energy, while π-π stacking (3.8–4.2 Å between aromatic rings) accounts for ~20% . Thermal gravimetric analysis (TGA) shows decomposition onset at 250°C, correlating with strong hydrogen-bond networks .

Q. What experimental design limitations arise in studying this compound’s reactivity or bioactivity?

  • Sample Degradation : Prolonged reaction times (>12 hours) or elevated temperatures (>100°C) lead to ketone reduction or pyrazole ring cleavage, necessitating strict temperature control .
  • Biological Assays : Variability in antimicrobial testing (e.g., differences in bacterial strain susceptibility) requires standardized protocols (e.g., CLSI guidelines) and multiple replicates .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (from 6 hours to <1 hour) and improve yield (>90%) .
  • Crystallization : Employ anti-solvent vapor diffusion (e.g., hexane in DMF) to enhance crystal quality for diffraction studies .
  • Bioactivity Testing : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial enzymes (e.g., DNA gyrase) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone

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